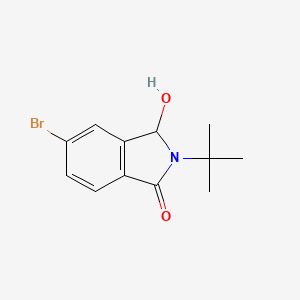
5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
5-Bromo-2-tert-butyl-3-hydroxyisoindolin-1-one serves as an intermediate in various organic synthesis processes. Its chemical structure allows for the exploration of novel synthetic pathways and the development of new compounds. For instance, it has been involved in copper-catalyzed synthesis reactions to create biologically active derivatives, demonstrating the compound's versatility in facilitating complex chemical transformations (Kavala et al., 2020). Additionally, methodologies using carbamoyl radical cyclization have enabled the convenient access to isoindolinone structures, highlighting the compound's utility in innovative synthetic strategies (López-Valdez et al., 2011).
Mechanistic Insights and Novel Pathways
Research into the mechanisms underlying the formation of 3-hydroxyisoindolin-1-ones has unveiled novel pathways involving carbon degradation followed by ring contraction. This insight opens up new avenues for the synthesis of complex molecules and enhances our understanding of chemical reactivity and dynamics (Kavala et al., 2020). Furthermore, the exploration of oxidative radical cyclization processes for the synthesis of 2-tert-butylisoindolin-1-ones from carbamoylxanthates underscores the potential of this compound in facilitating diverse chemical reactions (López-Valdez et al., 2011).
Application in Material Science and Organic Electronics
The compound's bromo and tert-butyl groups make it a candidate for the development of materials science applications, particularly in the synthesis of organic electronic materials. For example, the synthesis of blue-emitting anthracenes with end-capping diarylamines involves the use of 2-tert-butyl-9,10-bis(bromoaryl)anthracenes, indicating the role of similar brominated compounds in the production of organic electronics with specific emission properties (Danel et al., 2002).
Antioxidant Properties and Biological Activity
While the primary focus of this inquiry is on the synthetic applications of this compound, it's worth noting that related brominated compounds have been studied for their antioxidant properties, suggesting potential areas of research into the biological activities of similar structures. For instance, naturally occurring bromophenols have shown strong antioxidant activities, which could inform future studies on the health and biological implications of brominated organic compounds (Li et al., 2011).
Safety and Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately .
Propiedades
IUPAC Name |
5-bromo-2-tert-butyl-3-hydroxy-3H-isoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2,3)14-10(15)8-5-4-7(13)6-9(8)11(14)16/h4-6,11,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUUWFDGCFIPDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C2=C(C1=O)C=CC(=C2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682054 |
Source


|
| Record name | 5-Bromo-2-tert-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245563-22-7 |
Source


|
| Record name | 5-Bromo-2-(1,1-dimethylethyl)-2,3-dihydro-3-hydroxy-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-tert-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




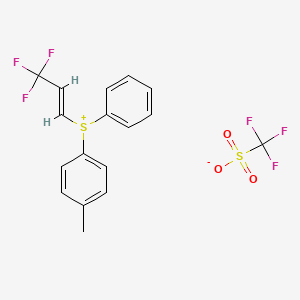
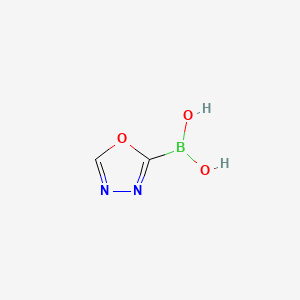
![2-[4-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]piperazin-1-yl]pyrimidine](/img/structure/B580710.png)
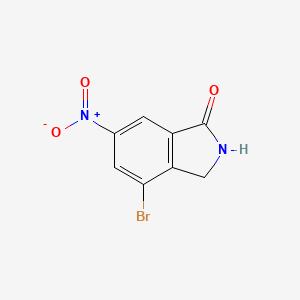




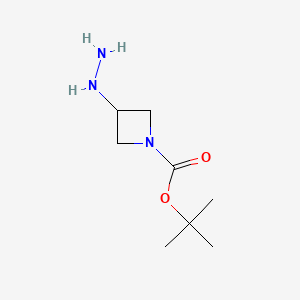

![1,3-Dihydrobenzo[c]thiophene-5-thiocarboxamide](/img/structure/B580721.png)